Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)-
Overview
Description
Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)-, is a complex organic compound with the molecular formula C17H27NO and a molecular weight of 261.41 g/mol[_{{{CITATION{{{1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl ...](https://www.ambeed.com/products/223424-24-6.html). This compound is a derivative of piperidine, featuring a phenyl group with an isopropoxy substituent at the 3-position and three methyl groups at the 1, 3, and 4-positions of the piperidine ring[{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)- typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization[_{{{CITATION{{{1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl ...](https://www.ambeed.com/products/223424-24-6.html). One common approach is the reaction of piperidine with appropriate alkylating agents to introduce the methyl groups, followed by the attachment of the phenyl group with the isopropoxy substituent[{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl ...](https://www.ambeed.com/products/223424-24-6.html). The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions[{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....
Chemical Reactions Analysis
Types of Reactions: Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base[_{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....
Major Products Formed:
Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Production of reduced derivatives of the compound.
Substitution: Introduction of various alkyl or aryl groups at different positions on the piperidine ring.
Scientific Research Applications
Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions[_{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....
Biology: Investigated for its potential biological activity and interactions with biological targets[_{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....
Medicine: Explored for its therapeutic potential in drug discovery and development[_{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals[_{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....
Mechanism of Action
The mechanism by which Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)- exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl ...](https://www.ambeed.com/products/223424-24-6.html). The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses[{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....
Comparison with Similar Compounds
Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)- is structurally similar to other piperidine derivatives, such as Piperidine, 1,3,4-trimethyl-4-[3-(methoxy)phenyl]-, and Piperidine, 1,3,4-trimethyl-4-[3-(ethoxy)phenyl]-[_{{{CITATION{{{1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl ](https://wwwambeedcom/products/223424-24-6html){{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....
List of Similar Compounds
Piperidine, 1,3,4-trimethyl-4-[3-(methoxy)phenyl]-
Piperidine, 1,3,4-trimethyl-4-[3-(ethoxy)phenyl]-
Piperidine, 1,3,4-trimethyl-4-[3-(propoxy)phenyl]-
Piperidine, 1,3,4-trimethyl-4-[3-(butoxy)phenyl]-
Properties
IUPAC Name |
(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-13(2)19-16-8-6-7-15(11-16)17(4)9-10-18(5)12-14(17)3/h6-8,11,13-14H,9-10,12H2,1-5H3/t14-,17+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZFTKIQJBBOSB-PBHICJAKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)OC(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)C2=CC(=CC=C2)OC(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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